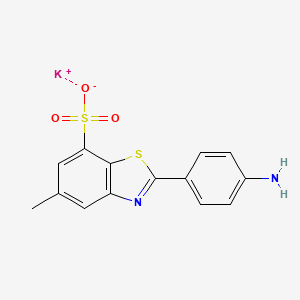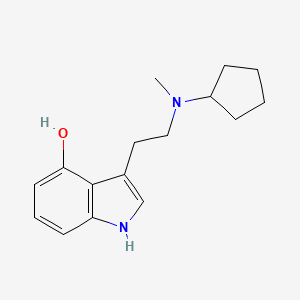
3R9Fyl6txx
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
The synthesis of 4-hydroxy-N-methyl-N-cyclopentyltryptamine involves several steps. One common synthetic route includes the reaction of indole derivatives with cyclopentylmethylamine under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve scaling up this synthetic route with optimizations to improve yield and purity.
Analyse Des Réactions Chimiques
4-hydroxy-N-methyl-N-cyclopentyltryptamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the indole ring or the amine group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
4-hydroxy-N-methyl-N-cyclopentyltryptamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other tryptamine derivatives.
Biology: The compound is studied for its effects on serotonin receptors and its potential role in neurotransmission.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a serotonergic agent.
Industry: It may be used in the development of new pharmaceuticals or as a chemical intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 4-hydroxy-N-methyl-N-cyclopentyltryptamine involves its interaction with serotonin receptors in the brain. It acts as an agonist at these receptors, modulating neurotransmission and potentially influencing mood, cognition, and perception . The molecular targets include various subtypes of serotonin receptors, and the pathways involved may include downstream signaling cascades that affect neuronal activity.
Comparaison Avec Des Composés Similaires
4-hydroxy-N-methyl-N-cyclopentyltryptamine can be compared with other tryptamine derivatives such as:
4-hydroxy-N,N-dimethyltryptamine (Psilocin): Known for its psychoactive properties.
4-hydroxy-N,N-diisopropyltryptamine: Another tryptamine derivative with similar serotonergic effects.
4-hydroxy-N-methyl-N-isopropyltryptamine: Differing in the alkyl group attached to the nitrogen atom.
The uniqueness of 4-hydroxy-N-methyl-N-cyclopentyltryptamine lies in its specific cyclopentyl group, which may confer distinct pharmacological properties compared to other tryptamines .
Propriétés
Numéro CAS |
77872-48-1 |
|---|---|
Formule moléculaire |
C16H22N2O |
Poids moléculaire |
258.36 g/mol |
Nom IUPAC |
3-[2-[cyclopentyl(methyl)amino]ethyl]-1H-indol-4-ol |
InChI |
InChI=1S/C16H22N2O/c1-18(13-5-2-3-6-13)10-9-12-11-17-14-7-4-8-15(19)16(12)14/h4,7-8,11,13,17,19H,2-3,5-6,9-10H2,1H3 |
Clé InChI |
QTXSMWNGMGYWTA-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC1=CNC2=C1C(=CC=C2)O)C3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


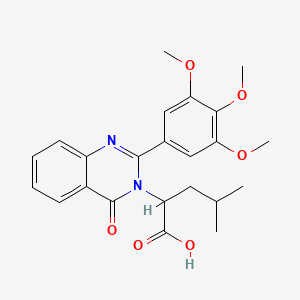
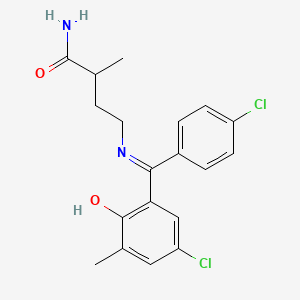
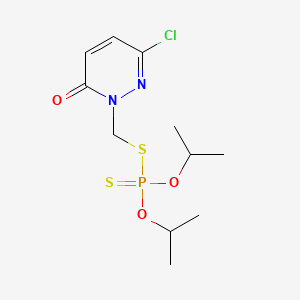

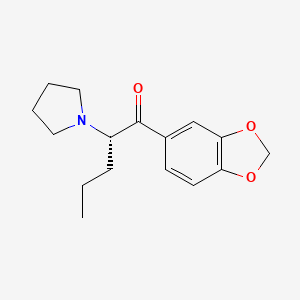



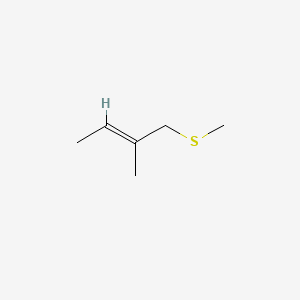
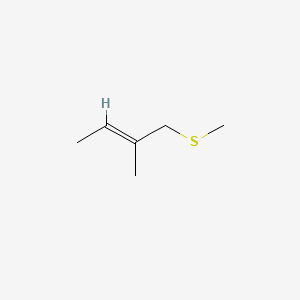


![calcium;[(Z)-1-chlorobutylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12761849.png)
